5-Bromo-7-iodo-1H-indazole

Catalog No.
S839922
CAS No.
953410-86-1
M.F
C7H4BrIN2
M. Wt
322.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-iodo-1H-indazole

CAS Number

953410-86-1

Product Name

5-Bromo-7-iodo-1H-indazole

IUPAC Name

5-bromo-7-iodo-1H-indazole

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)

InChI Key

GEPPVMLPAUPZTA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C=NN2)I)Br

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)Br

Indazole derivatives have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds are synthesized based on the nitrosation of indoles in a slightly acidic environment .

5-Bromo-7-iodo-1H-indazole has the molecular formula C7H5BrIN2, with a molecular weight of 292.93 g/mol. The structure consists of an indazole ring with bromine at the 5-position and iodine at the 7-position, contributing to its distinct reactivity and biological activity. This compound is notable for its potential as a scaffold in medicinal chemistry, offering various functionalization opportunities.

  • Substitution Reactions: The halogen atoms can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitating the synthesis of more complex organic molecules.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, yielding different derivatives that may exhibit altered biological activities .

Indazole derivatives, including 5-bromo-7-iodo-1H-indazole, are known for their significant biological activities. Research indicates that this compound may exhibit:

  • Anticancer Properties: Some studies suggest that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial Activity: There is evidence supporting the antimicrobial potential of indazoles, making them candidates for developing new antibiotics.
  • Neuroprotective Effects: Certain derivatives have shown promise in protecting neural cells from oxidative stress .

The synthesis of 5-bromo-7-iodo-1H-indazole typically involves multi-step reactions. Common methods include:

  • Halogenation of Indazole Derivatives: Starting from 1H-indazole, selective bromination and iodination can be achieved using reagents like N-bromosuccinimide and iodine monochloride under controlled conditions.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-functionalized indazole intermediates .
  • Cyclization Reactions: Cyclization methods are employed to form the indazole ring from simpler precursors, often involving metal catalysts to facilitate the process .

5-Bromo-7-iodo-1H-indazole has various applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Material Science: Its unique properties make it suitable for creating novel materials with specific electronic or optical characteristics.
  • Research Tools: Used in biological studies to explore mechanisms of action related to its pharmacological effects .

Studies on 5-bromo-7-iodo-1H-indazole have focused on its interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, research has indicated that this compound may inhibit specific kinases involved in cancer progression, thereby offering a targeted approach to treatment .

Several compounds share structural similarities with 5-bromo-7-iodo-1H-indazole. These include:

Compound NameMolecular FormulaUnique Features
5-Bromo-1H-indazoleC7H6BrN2Lacks iodine substituent
5-Bromo-4-chloro-1H-indazoleC7H4BrClN2Contains chlorine instead of iodine
5-Bromo-3-isopropylindazoleC10H10BrN2Contains isopropyl group at the 3-position
5-Bromo-3,7-dimethylindazoleC9H10BrN2Contains methyl groups at both the 3 and 7 positions

Uniqueness

5-Bromo-7-iodo-1H-indazole is unique due to its specific substitution pattern with both bromine and iodine on the indazole ring. This combination enhances its reactivity compared to other indazoles, allowing for diverse chemical modifications that can lead to novel derivatives with potentially enhanced biological activities.

XLogP3

2.9

Wikipedia

5-Bromo-7-iodo-1H-indazole

Dates

Modify: 2023-08-16

Explore Compound Types